

# Technical Master File: Ethyl 4-hydroxy-3-methylphenylacetate

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## Compound of Interest

**Compound Name:** ethyl 2-(4-hydroxy-3-methylphenyl)acetate

**CAS No.:** 607707-64-2

**Cat. No.:** B2725288

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CAS: 103986-07-2 | Role: Advanced Pharmaceutical Intermediate

## Executive Summary

Ethyl 4-hydroxy-3-methylphenylacetate (CAS 103986-07-2) is a critical phenylacetic acid derivative utilized primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic regulators (PPAR agonists), and specific tyrosine kinase inhibitors. Its structural uniqueness lies in the ortho-methyl group relative to the phenol, which provides steric hindrance often required to modulate metabolic stability and receptor binding affinity in downstream APIs.

This guide provides a technical roadmap for researchers and procurement officers to validate suppliers, understand the impurity profile based on synthesis logic, and implement rigorous quality control protocols.

## Chemical Identity & Specifications

Precise identification is the first step in excluding low-quality lots. The presence of the 3-methyl group distinguishes this from the more common homovanillic acid derivatives.

Parameter	Specification
IUPAC Name	Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
CAS Number	103986-07-2
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	194.23 g/mol
Appearance	White to off-white crystalline powder or solidified oil
Melting Point	48°C – 52°C (Typical)
Boiling Point	~315°C (Predicted at 760 mmHg)
Solubility	Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water
Purity Standard	≥ 98.0% (HPLC)

## Synthesis & Manufacturing Logic

Understanding the synthesis is mandatory for anticipating impurities. The industrial route typically follows a modified Mandelic Acid pathway or a Carbonylation route. The Mandelic Acid pathway is preferred for its milder conditions and higher regioselectivity.

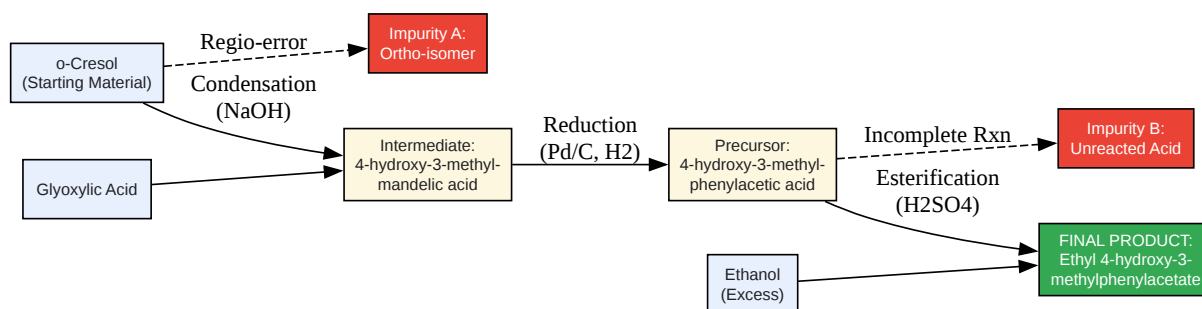
### Core Synthesis Pathway (Mandelic Acid Route)

- **Condensation:** o-Cresol (2-methylphenol) reacts with Glyoxylic acid under basic conditions. The para position is activated, leading to 4-hydroxy-3-methylmandelic acid.
- **Reduction:** The benzylic hydroxyl group of the mandelic acid intermediate is reduced (often via catalytic hydrogenation or HI/Red Phosphorus) to form 4-hydroxy-3-methylphenylacetic acid.

- Esterification: The acid undergoes Fischer esterification with Ethanol and a catalytic acid ( $\text{H}_2\text{SO}_4$  or  $\text{HCl}$ ) to yield the final ethyl ester.

## Synthesis Workflow Diagram

The following diagram illustrates the chemical causality and potential entry points for impurities.



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Figure 1: Synthesis logic flow identifying critical process steps and potential impurity origins.

## Supplier Evaluation & Sourcing Strategy

Sourcing this compound requires distinguishing between "Catalog Resellers" and "Original Manufacturers."

### Supplier Tiers

- Tier 1 (Original Manufacturers): Typically based in China or India where the raw material (o-cresol) supply chain is consolidated. They offer bulk (kg to ton) but may require rigorous auditing.
- Tier 2 (Catalog Houses): Companies like Fluorochem, Combi-Blocks, Chem-Impex, and BOC Sciences. These are ideal for R&D quantities (1g – 100g). They perform QC but rarely synthesize the material themselves.

## Critical Audit Questions

When contacting a supplier, do not just ask for price. Ask these technical questions to verify their competence:

- "What is the residual acid content?" (Tests if the esterification was driven to completion).
- "Can you provide the ROI (Residue on Ignition) data?" (Crucial if metal catalysts like Pd/C were used in the reduction step).
- "Is the product free of ortho-isomer contamination?" (Verifies the regioselectivity of the initial condensation).

## Recommended Specification for Purchase

- Assay: >98.5% by HPLC.
- Single Impurity: <0.5%.
- Water Content (KF): <0.5% (Esters are susceptible to hydrolysis; high water content indicates poor storage).

## Quality Control & Validation Protocols

To ensure "Scientific Integrity," you must validate the material independent of the supplier's CoA.

### HPLC Method (Self-Validating)

This generic gradient method separates the polar acid precursor from the non-polar ester.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5  $\mu$ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.

- Detection: UV @ 280 nm (Phenol absorption).[1][2]
- Expected Retention:
  - Acid Precursor: ~4-6 min (Polar).
  - Ethyl Ester (Product): ~12-14 min (Non-polar).
  - Toluene (Solvent): ~16 min.

## H-NMR Interpretation

The  $^1\text{H}$ -NMR spectrum provides definitive structural proof.

- $\delta$  1.25 (t, 3H): Methyl of the ethyl ester (-OCH<sub>2</sub>CH<sub>3</sub>).
- $\delta$  2.20 (s, 3H): Methyl on the aromatic ring (Ar-CH<sub>3</sub>).
- $\delta$  3.50 (s, 2H): Benzylic methylene (-CH<sub>2</sub>-CO-).
- $\delta$  4.15 (q, 2H): Methylene of the ethyl ester (-OCH<sub>2</sub>CH<sub>3</sub>).
- $\delta$  6.7 - 7.0 (m, 3H): Aromatic protons.

## Applications in Drug Discovery

Ethyl 4-hydroxy-3-methylphenylacetate is not just a reagent; it is a pharmacophore building block.

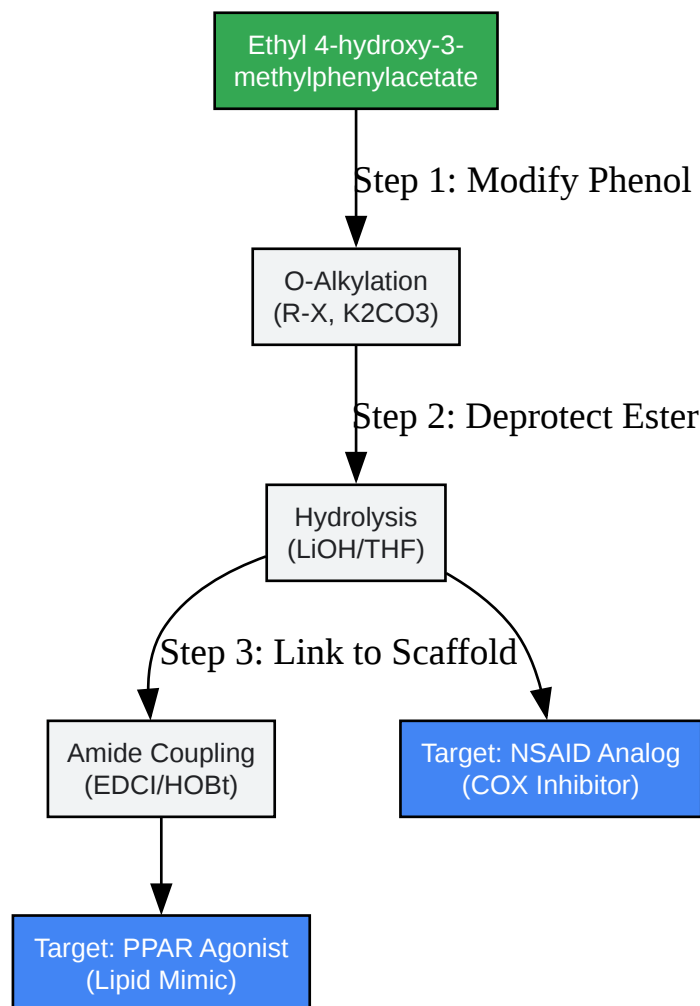
### Metabolic Disease (PPAR Agonists)

The phenylacetic acid moiety mimics the lipid structure required to bind Peroxisome Proliferator-Activated Receptors (PPARs). The 3-methyl group provides steric bulk that prevents rapid metabolic degradation of the ring, enhancing the half-life of the drug candidate compared to unsubstituted analogs.

### Anti-Inflammatory Agents (COX Inhibition)

Similar to Diclofenac or Lumiracoxib, the acetic acid side chain is critical for entering the cyclooxygenase active site. This ethyl ester serves as a "masked" acid (prodrug) or an intermediate where the ester is hydrolyzed in situ during the final steps of API synthesis to release the active carboxylic acid.

## Application Workflow



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Figure 2: Strategic utility of the compound in divergent drug discovery pipelines.

## References

- Preparation of 4-hydroxyphenylacetic acid derivatives. Source: US Patent 4,337,355. Context: Describes the foundational industrial synthesis of hydroxyphenylacetic acids via the

glyoxylic acid route, applicable to the 3-methyl derivative. Link:

- Synthesis of Phenylacetic Acid Esters. Source: Organic Syntheses, Coll.[3] Vol. 1, p.107 (1941); Vol. 20, p.23 (1940). Context: Standard protocol for Fischer esterification of phenylacetic acids, validating the method for converting the acid precursor to the ethyl ester. Link:
- 4-Hydroxyphenylacetate 3-Hydroxylase: Biosynthesis Applications. Source: National Institutes of Health (PMC). Context: Discusses the biological relevance and enzymatic pathways for hydroxylating phenylacetic acid derivatives, providing context for metabolic stability. Link:
- Chemical Identity & Properties (PubChem). Source: PubChem Compound Summary for Ethyl 4-hydroxyphenylacetate (Analogous structure for property validation). Link:

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## Sources

- [1. \(4-Hydroxy-3-methyl-phenyl\)-acetic acid methyl ester | 64360-47-0 \[chemicalbook.com\]](#)
- [2. \(4-Hydroxy-3-methyl-phenyl\)-acetic acid methyl ester | 64360-47-0 \[chemicalbook.com\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
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